4-Hydroxycarvedilol

Vue d'ensemble

Description

Le métabolite du carvedilol 4-Hydroxyphényl Carvedilol est un métabolite actif du médicament carvedilol, qui est couramment utilisé comme antagoniste non sélectif des récepteurs bêta-adrénergiques pour le traitement de l'hypertension et de l'insuffisance cardiaque . Ce métabolite se forme principalement par l'oxydation du carvedilol par l'enzyme cytochrome P450 CYP2D6 . Il est connu pour être un antagoniste plus puissant des récepteurs bêta-adrénergiques que le carvedilol lui-même mais a une activité vasodilatatrice plus faible .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-Hydroxyphényl Carvedilol implique l'oxydation du carvedilol. Ce processus est généralement effectué en utilisant des enzymes cytochrome P450, en particulier CYP2D6 . Les conditions de réaction comprennent la présence d'oxygène et de l'enzyme dans une solution tampon appropriée.

Méthodes de production industrielle : Dans un contexte industriel, la production de 4-Hydroxyphényl Carvedilol peut être réalisée par des processus de biotransformation utilisant des systèmes microbiens ou enzymatiques qui expriment CYP2D6. Cette méthode garantit un rendement et une pureté élevés du métabolite .

Analyse Des Réactions Chimiques

Types de réactions : 4-Hydroxyphényl Carvedilol subit plusieurs types de réactions chimiques, notamment:

Oxydation : La principale réaction qui forme ce métabolite à partir du carvedilol.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier le groupe hydroxyle.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Enzymes cytochrome P450, oxygène et solutions tampons.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base.

Principaux produits formés :

Oxydation : 4-Hydroxyphényl Carvedilol.

Réduction : Formes réduites de 4-Hydroxyphényl Carvedilol.

Substitution : Divers dérivés substitués de 4-Hydroxyphényl Carvedilol.

4. Applications de recherche scientifique

4-Hydroxyphényl Carvedilol a plusieurs applications de recherche scientifique:

Industrie : Utilisé dans le développement de nouveaux bêta-bloquants et d'autres médicaments cardiovasculaires.

5. Mécanisme d'action

4-Hydroxyphényl Carvedilol exerce ses effets principalement par l'antagonisme des récepteurs bêta-adrénergiques. Cette action inhibe les effets des catécholamines comme l'adrénaline et la noradrénaline, entraînant une diminution de la fréquence cardiaque et de la tension artérielle . Le composé présente également des propriétés antioxydantes, qui contribuent à ses effets thérapeutiques dans les maladies cardiovasculaires .

Composés similaires :

Carvedilol : Le composé parent, qui est un antagoniste non sélectif des récepteurs bêta-adrénergiques et alpha-adrénergiques.

4-Hydroxycarvedilol : Un autre métabolite du carvedilol présentant un antagonisme similaire des récepteurs bêta-adrénergiques.

Desméthylcarvedilol : Un métabolite formé par la déméthylation du carvedilol.

Unicité : 4-Hydroxyphényl Carvedilol est unique en raison de sa puissance plus élevée en tant qu'antagoniste des récepteurs bêta-adrénergiques par rapport au carvedilol, malgré une activité vasodilatatrice plus faible . Cela le rend particulièrement utile dans la recherche axée sur les interactions des récepteurs bêta-adrénergiques et la pharmacologie cardiovasculaire.

Applications De Recherche Scientifique

Chemical Applications

4-Hydroxycarvedilol serves as a reference standard in analytical chemistry. It is utilized for the quantification of carvedilol and its metabolites, aiding in the development of new analytical methodologies. Its unique structure allows it to be a model compound in studies focusing on chiral synthesis and enantioselective reactions, which are crucial for synthesizing new pharmaceuticals .

Biological Research

In biological contexts, this compound is studied for its interactions with beta-adrenergic receptors and its effects on cellular signaling pathways. Notably, it has been shown to inhibit store overload-induced calcium release through the cardiac ryanodine receptor (RyR2), which is significant for understanding ventricular arrhythmias .

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant properties, surpassing those of carvedilol itself. It effectively scavenges free radicals, making it a candidate for protecting cells from oxidative stress . This property is particularly relevant in cardiovascular diseases where oxidative damage is a concern.

Medical Applications

This compound is being explored for its therapeutic potential in cardiovascular diseases. Its ability to antagonize beta-adrenergic receptors contributes to reducing heart rate and blood pressure, thus offering benefits in hypertension management . Additionally, its antioxidant capabilities may help mitigate oxidative damage in heart tissues, presenting a dual-action approach in treatment strategies.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies indicate that the compound's metabolism is significantly influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2D6. This variability can affect drug efficacy and safety profiles in different populations .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| C_max | 2.42 ± 2.07 ng/mL |

| AUC_0-t | 5.93 ± 3.51 ng·h/mL |

| T_1/2 | 6.31 ± 6.45 h |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antioxidant Activity : A comparative study demonstrated that this compound effectively reduced DPPH concentration, indicating strong radical-scavenging activity comparable to established antioxidants like α-tocopherol .

- Clinical Pharmacokinetics : A recent pharmacokinetic study validated a method for measuring both carvedilol and its metabolites in human plasma, providing insights into their absorption and elimination profiles .

Mécanisme D'action

4-Hydroxyphenyl Carvedilol exerts its effects primarily through the antagonism of beta-adrenergic receptors. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The compound also exhibits antioxidant properties, which contribute to its therapeutic effects in cardiovascular diseases .

Comparaison Avec Des Composés Similaires

Carvedilol: The parent compound, which is a nonselective beta-adrenergic and alpha-adrenergic receptor antagonist.

4-Hydroxycarvedilol: Another metabolite of carvedilol with similar beta-adrenergic receptor antagonism.

Desmethylcarvedilol: A metabolite formed through the demethylation of carvedilol.

Uniqueness: 4-Hydroxyphenyl Carvedilol is unique due to its higher potency as a beta-adrenergic receptor antagonist compared to carvedilol, despite having weaker vasodilatory activity . This makes it particularly useful in research focused on beta-adrenergic receptor interactions and cardiovascular pharmacology.

Activité Biologique

4-Hydroxycarvedilol is a significant metabolite of carvedilol, a non-selective beta-adrenergic antagonist widely used in the treatment of heart failure and hypertension. This article explores the biological activity of this compound, focusing on its antioxidant properties, pharmacological effects, and potential clinical implications.

Overview of Carvedilol and Its Metabolites

Carvedilol is primarily known for its role in managing cardiovascular conditions. It functions by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. The metabolism of carvedilol produces several active metabolites, including this compound, which exhibit distinct biological activities that may enhance or modify the pharmacological effects of the parent compound.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Research indicates that while carvedilol itself demonstrates negligible antioxidant activity, its metabolites, particularly this compound, exhibit significant radical-inhibiting properties.

Radical Inhibition Assays

In a comparative study assessing the radical-quenching abilities of carvedilol and its metabolites, this compound showed promising results:

| Antioxidant | (s) | DPPH Consumed (mol) |

|---|---|---|

| This compound (4) | 23 | 2.6 |

| 5′-Hydroxycarvedilol (5) | <10 | 5.6 |

| Carvedilol (1) | No reaction | 0.0 |

| α-Tocopherol (11) | 26 | 2.0 |

The data indicates that this compound can effectively consume DPPH radicals, demonstrating its potential as a potent antioxidant comparable to α-tocopherol, a well-known antioxidant .

The mechanism through which this compound exerts its antioxidant effects involves hydrogen atom transfer to free radicals, effectively neutralizing them and preventing oxidative damage. This action is crucial in reducing oxidative stress associated with various cardiovascular diseases .

Pharmacological Implications

The biological activity of this compound extends beyond antioxidant properties. Its interaction with beta-adrenergic receptors suggests a multifaceted role in cardiovascular protection:

- Cardiovascular Benefits : By enhancing the effects of carvedilol, this compound may contribute to improved outcomes in patients with heart failure and hypertension.

- Potential Neuroprotective Effects : The antioxidant properties may also extend to neuroprotection, suggesting a role in mitigating neurodegenerative diseases linked to oxidative stress.

Case Studies and Clinical Research

Several clinical studies have investigated the efficacy of carvedilol and its metabolites in various populations:

- Heart Failure Management : A randomized controlled trial demonstrated that patients receiving carvedilol exhibited significant improvements in left ventricular function compared to those on placebo. The metabolite profile analysis indicated that higher levels of this compound correlated with better clinical outcomes .

- Hypertension Control : Another study focused on hypertensive patients revealed that those with elevated levels of carvedilol metabolites experienced greater reductions in blood pressure, suggesting enhanced pharmacodynamic effects attributable to metabolites like this compound .

Propriétés

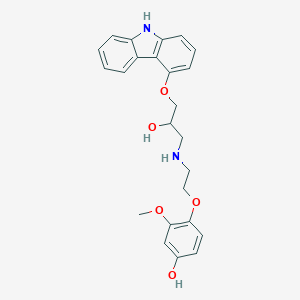

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404402 | |

| Record name | 4'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142227-49-4 | |

| Record name | 4-Hydroxycarvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.